molecular formula C13H20N4O3S B2933636 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione CAS No. 331841-60-2

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B2933636
CAS No.: 331841-60-2
M. Wt: 312.39
InChI Key: FGROHULIKPBAOA-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione is a xanthine-derived purine-2,6-dione analog characterized by:

  • 3-methyl substitution: Enhances metabolic stability compared to unsubstituted purine diones .
  • 7-pentyl chain: A mid-length alkyl group that balances lipophilicity and solubility .
  • 8-(2-hydroxyethylsulfanyl): A polar thioether substituent with a terminal hydroxyl group, which may improve aqueous solubility compared to purely hydrophobic chains (e.g., heptylsulfanyl) .

Properties

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-3-4-5-6-17-9-10(14-13(17)21-8-7-18)16(2)12(20)15-11(9)19/h18H,3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGROHULIKPBAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyethylsulfanyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the hydroxyethylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the hydroxyethylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine core .

Scientific Research Applications

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with active sites of enzymes, while the purine core can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name R3 R7 R8 Substituent Molecular Weight Key Activity/Property Reference
Target Compound Methyl Pentyl 2-Hydroxyethylsulfanyl 363.44* Hypothesized solubility↑ -
8-Heptylsulfanyl-3-methyl-7-pentylpurine-2,6-dione Methyl Pentyl Heptylsulfanyl 366.52 High lipophilicity
8-(4-Chlorophenyl)-1,3-dimethylpurine-2,6-dione (168a) Methyl - 4-Chlorophenylpyridopyrimidinyl 381.8 MIC = 1.5 mg/mL (Gram-negative)
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) Methyl 2-Hydroxyethyl - 224.2 Bronchodilator (solubility↑)
Istradefylline (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylpurine-2,6-dione Diethyl Methyl Styryl group 438.5 Adenosine A2A antagonist (Parkinson’s)
8-(Methylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione Methyl Pentyl Methylsulfanyl 296.36 Reduced bioactivity

*Calculated molecular weight based on formula C₁₄H₂₁N₄O₃S .

Key Findings:

Substituent Length and Polarity :

  • The 2-hydroxyethylsulfanyl group in the target compound likely improves solubility compared to purely hydrophobic chains (e.g., heptylsulfanyl in ). Etophylline’s 2-hydroxyethyl group at R7 demonstrates enhanced bioavailability due to polarity .
  • Long alkyl chains (e.g., decylsulfanyl in ) increase lipophilicity but reduce water solubility, limiting therapeutic utility.

Biological Activity: Antimicrobial Activity: Compound 168a (R8 = 4-chlorophenylpyridopyrimidinyl) shows potent Gram-negative activity (MIC = 1.5 mg/mL), outperforming ciprofloxacin in some cases . Enzyme Inhibition: Substitutions at R1/R7 with bulky groups (e.g., phenethyl in ) reduce CK2 inhibition (IC50 > 8.5 μM) . The target compound’s R7 pentyl chain may offer a balance between activity and steric hindrance. Antiviral Potential: Compound 1 in (8-[(1S)-hydroxy-3-oxo-1,3-diphenylpropan-2-yl]thio) inhibits SARS-CoV-2 protease via hydrogen bonding, suggesting hydroxyethylsulfanyl may similarly engage target proteins.

Crystallinity and Formulation :

  • Microcrystalline derivatives (e.g., ) with particle size <50 µm and crystallinity >20% exhibit improved dissolution rates. The hydroxyethylsulfanyl group may enhance crystallinity due to hydrogen bonding.

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